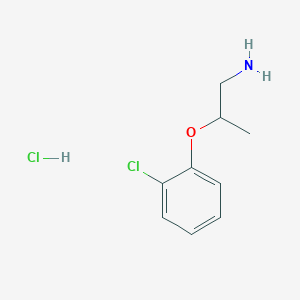![molecular formula C20H19ClN2O3S B2612365 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide CAS No. 878669-22-8](/img/structure/B2612365.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide” is a chemical compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound. The compound also contains a benzyl group, an ethoxy group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, benzyl group, ethoxy group, and acetamide group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Novel derivatives of related chemical structures have been synthesized through various chemical reactions, showcasing the versatility of thiazolyl and acetamide compounds in chemical synthesis. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved using carbodiimide condensation, with compounds identified by IR, 1H NMR, and elemental analyses, highlighting the methodological advancements in creating complex molecules (Yu et al., 2014).
Biological Activity and Applications
- Research into related compounds has explored their potential biological activities, including antimicrobial and anticancer properties. For example, the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide demonstrated significant antibacterial and antifungal activities, suggesting possible applications in developing new antimicrobial agents (Fuloria et al., 2009).
- Another study focused on the synthesis and antiproliferative activity of new pyridine linked thiazole derivatives, indicating promising anticancer activity against various cancer cell lines. This suggests the potential of these compounds in cancer research and therapy (Alqahtani et al., 2020).
Antioxidant and Antitumor Activities
- The novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, illustrating the chemical's potential in developing antioxidant agents (Chkirate et al., 2019).
- Additionally, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been investigated for their anticancer properties through molecular docking analysis, targeting specific receptors to confirm their potential as anticancer drugs (Sharma et al., 2018).
Mechanism of Action
Target of action
Compounds with a thiazole nucleus, like “N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide”, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Mode of action
The interaction of the compound with its targets could lead to a variety of biological activities. For instance, thiazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-2-25-17-9-5-6-10-18(17)26-13-19(24)23-20-22-12-15(27-20)11-14-7-3-4-8-16(14)21/h3-10,12H,2,11,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKTXSPNLUUBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2612283.png)
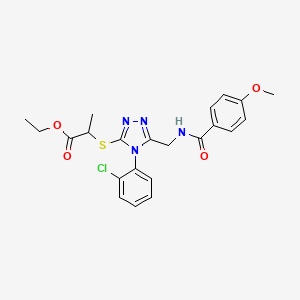
C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)
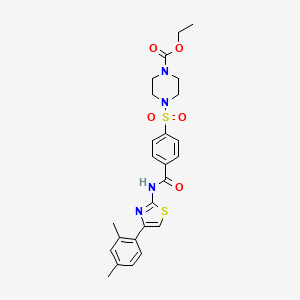
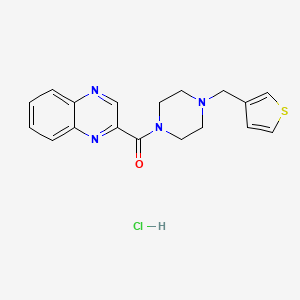
![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612293.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)


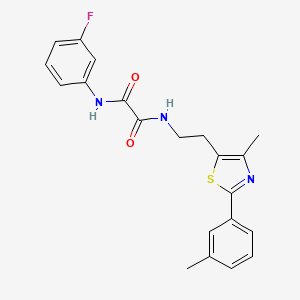
![5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2612304.png)
